REACTION_CXSMILES
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[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[C:9]1([PH:15](=[O:22])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[OH:7][C:4]1[CH:5]=[CH:6][C:1]([OH:8])=[CH:2][C:3]=1[P:15](=[O:22])([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
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30.16 g
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Type
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reactant
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Smiles
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C1(C=CC(C=C1)=O)=O
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Name
|
|
Quantity
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750 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
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56.42 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
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Into a flame dried 2 L three neck round bottomed flask
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Type
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CUSTOM
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Details
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equipped with a mechanical stirrer, nitrogen gas inlet
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Type
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ADDITION
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Details
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addition funnel
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Type
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CUSTOM
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Details
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drying tube
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Type
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CUSTOM
|
Details
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Upon further stirring, a grey solid formed
|
Type
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CUSTOM
|
Details
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The solid was isolated
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Type
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WASH
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Details
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washed with toluene
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Type
|
DRY_WITH_MATERIAL
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Details
|
diethyl ether, and dried at 110° C.
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Type
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CUSTOM
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Details
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to afford 74.0 g (85% crude yield) of an off-white solid
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Type
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CUSTOM
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Details
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Recrystallization from ethanol
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Name
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|
Type
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product
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Smiles
|
OC1=C(C=C(C=C1)O)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |